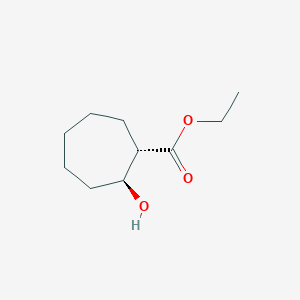
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate is an organic compound with a unique structure characterized by a seven-membered cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate typically involves the esterification of (1S,2S)-2-hydroxycycloheptane-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation.
Major Products
Oxidation: The major products include 2-oxocycloheptane-1-carboxylate or 2-carboxycycloheptane-1-carboxylate.
Reduction: The major product is 2-hydroxycycloheptane-1-methanol.
Substitution: The major products depend on the substituent introduced, such as 2-chlorocycloheptane-1-carboxylate or 2-aminocycloheptane-1-carboxylate.
Scientific Research Applications
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound for studying stereochemistry.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclohexane-1-carboxylate
- Ethyl (1S,2S)-2-hydroxycyclooctane-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs
Properties
CAS No. |
175520-80-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-hydroxycycloheptane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9,11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
ALKWBBFKXDLSML-IUCAKERBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCCC[C@@H]1O |
Canonical SMILES |
CCOC(=O)C1CCCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















